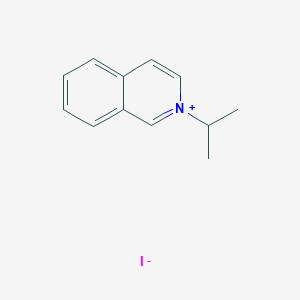
Isoquinolinium, 2-(1-methylethyl)-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 2-(1-methylethyl)-, iodide is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of an isoquinolinium core with a 2-(1-methylethyl) substituent and an iodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(1-methylethyl)-, iodide typically involves the quaternization of isoquinoline with an appropriate alkylating agent. One common method is the reaction of isoquinoline with 2-bromo-1-methylethane in the presence of a base such as potassium carbonate, followed by treatment with sodium iodide to exchange the bromide for iodide . The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反应分析
Types of Reactions
Isoquinolinium, 2-(1-methylethyl)-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The isoquinolinium core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the isoquinolinium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of isoquinolinium derivatives with different anions.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinolinium compounds.
科学研究应用
Isoquinolinium, 2-(1-methylethyl)-, iodide has several scientific research applications:
作用机制
The mechanism of action of isoquinolinium, 2-(1-methylethyl)-, iodide involves its interaction with specific molecular targets. The quaternary ammonium structure allows it to interact with negatively charged biomolecules, potentially disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- Isoquinolinium, 2-(1-methylethyl)-, bromide
- Isoquinolinium, 2-(1-methylethyl)-, chloride
- Isoquinolinium, 2-(1-methylethyl)-, sulfate
Uniqueness
Isoquinolinium, 2-(1-methylethyl)-, iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts. The iodide ion can also participate in specific chemical reactions that other halides may not .
属性
CAS 编号 |
124772-32-3 |
|---|---|
分子式 |
C12H14IN |
分子量 |
299.15 g/mol |
IUPAC 名称 |
2-propan-2-ylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
AVSUEEVZEFABIZ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[N+]1=CC2=CC=CC=C2C=C1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
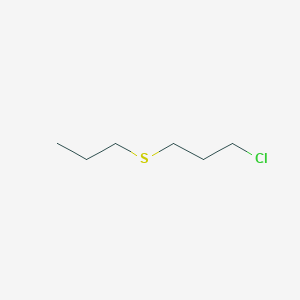

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
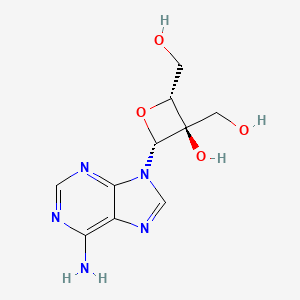
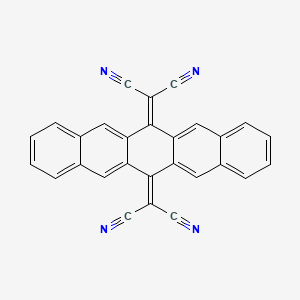

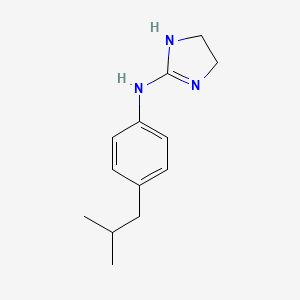
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

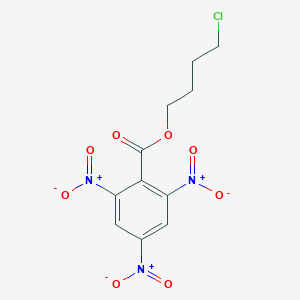
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
